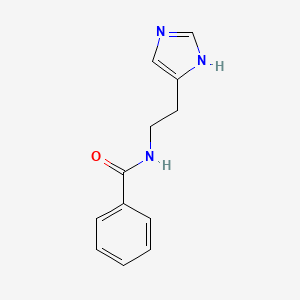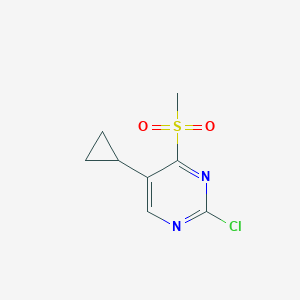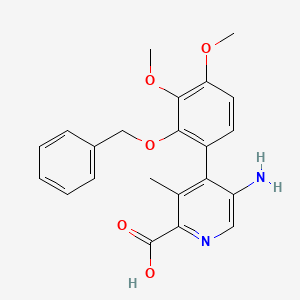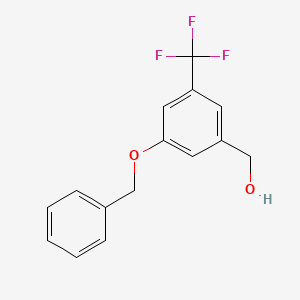
(3-Benzyloxy-5-trifluoromethyl-phenyl)-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Benzyloxy-5-trifluoromethyl-phenyl)-methanol: is an organic compound with a complex structure that includes a benzyloxy group, a trifluoromethyl group, and a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyloxy-5-trifluoromethyl-phenyl)-methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The initial step involves the introduction of the benzyloxy group onto the phenyl ring. This can be achieved through a nucleophilic substitution reaction where a benzyl alcohol reacts with a suitable leaving group on the phenyl ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Reduction to Methanol: The final step involves the reduction of the intermediate compound to form the methanol derivative. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(3-Benzyloxy-5-trifluoromethyl-phenyl)-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents like LiAlH4 or NaBH4.
Substitution: The benzyloxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3, hydrogen peroxide (H2O2)
Reducing Agents: LiAlH4, NaBH4, catalytic hydrogenation
Substitution Reagents: Halides, sulfonates, organometallic reagents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce different alcohols or hydrocarbons.
科学的研究の応用
(3-Benzyloxy-5-trifluoromethyl-phenyl)-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of (3-Benzyloxy-5-trifluoromethyl-phenyl)-methanol involves its interaction with specific molecular targets and pathways. The benzyloxy and trifluoromethyl groups contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- (3-Benzyloxy-5-trifluoromethyl-phenyl)ethanone
- (3-Benzyloxy-5-trifluoromethyl-phenyl)boronic acid
- (3-Benzyloxy-5-trifluoromethyl-phenyl)(methyl)sulfane
Uniqueness
Compared to similar compounds, (3-Benzyloxy-5-trifluoromethyl-phenyl)-methanol is unique due to its specific combination of functional groups. The presence of both benzyloxy and trifluoromethyl groups imparts distinct chemical properties, such as increased lipophilicity and stability. These properties make it a valuable compound in various research and industrial applications.
特性
分子式 |
C15H13F3O2 |
|---|---|
分子量 |
282.26 g/mol |
IUPAC名 |
[3-phenylmethoxy-5-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C15H13F3O2/c16-15(17,18)13-6-12(9-19)7-14(8-13)20-10-11-4-2-1-3-5-11/h1-8,19H,9-10H2 |
InChIキー |
CEJSVJKNPKUYGC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(F)(F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylicacid](/img/structure/B13985869.png)
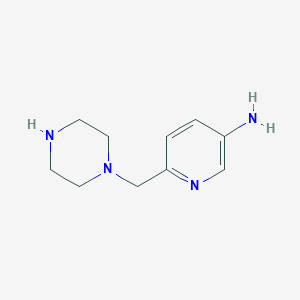
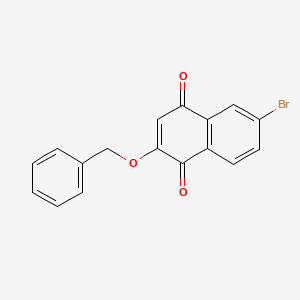
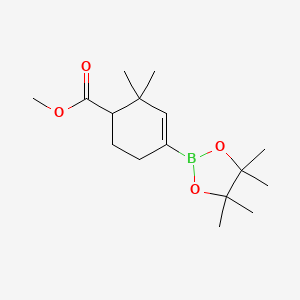
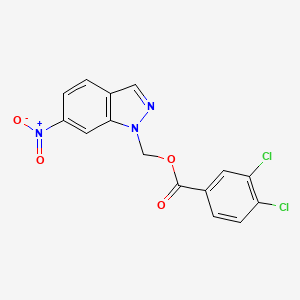
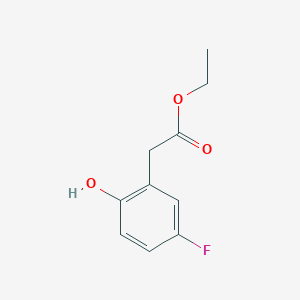
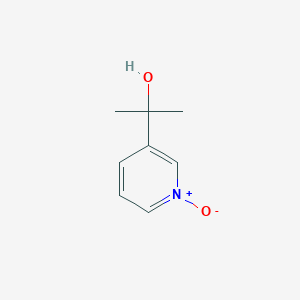
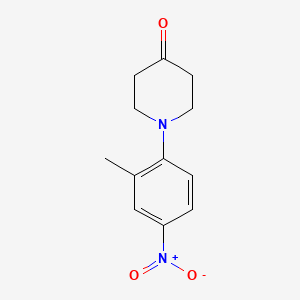
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopentane-1-carbonitrile](/img/structure/B13985912.png)

